5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide: is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.12 g/mol . This compound is characterized by the presence of a fluorine atom, a carboxamide group, and a dihydropyridine ring structure. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on different biological pathways .
Medicine: In medicinal research, this compound is explored for its potential therapeutic properties. It is evaluated for its efficacy in treating various diseases and conditions .
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and in the chemical industry for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated compound with a similar structure but different functional groups.
2,6-Dihydroxy-5-fluoronicotinonitrile: A compound with a similar fluorine substitution but different functional groups.
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)]: An aromatic anilide with fluorine substitution.
Uniqueness: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of a fluorine atom, a carboxamide group, and a dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPBRYJXGZQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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